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Compound of Interest

Compound Name: Acetone-d

Cat. No.: B1623232 Get Quote

For researchers, scientists, and drug development professionals relying on Nuclear Magnetic

Resonance (NMR) spectroscopy, the choice of solvent is critical to obtaining high-quality,

reproducible data. Acetone-d6 is a common solvent in NMR due to its ability to dissolve a wide

range of organic compounds. However, ensuring the validity of NMR results obtained in this

solvent requires a systematic approach to identify potential impurities and correctly interpret the

spectral data. This guide provides a comprehensive comparison of expected chemical shifts,

detailed experimental protocols, and a clear workflow for validating your NMR results in

acetone-d6.

Data Presentation: Identifying Common Impurities
and Reference Shifts
Accurate interpretation of NMR spectra begins with the identification of signals arising from the

solvent and common laboratory impurities. The following tables summarize the characteristic

¹H and ¹³C NMR chemical shifts of the residual protons in acetone-d5, water, and other

frequently encountered contaminants when using acetone-d6 as the solvent.[1][2]

Table 1: ¹H NMR Chemical Shifts of Common Impurities in Acetone-d6.
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Compound ¹H Chemical Shift (ppm) Multiplicity

Acetone-d5 2.05 quintet

Water 2.84 s (broad)

Acetone 2.09 s

Acetic Acid 1.96 s

Acetonitrile 2.05 s

Benzene 7.36 s

Chloroform 8.02 s

Dichloromethane 5.63 s

Diethyl Ether 1.11 (CH₃), 3.41 (CH₂) t, q

Dimethylformamide (DMF) 2.78, 2.94, 7.96 s, s, s

Dimethyl Sulfoxide (DMSO) 2.50 (residual), 3.33 (H₂O) s (broad)

Ethanol 1.12 (CH₃), 3.51 (CH₂) t, q

Ethyl Acetate
1.19 (CH₃), 1.98 (CH₃CO),

4.04 (CH₂)
t, s, q

Hexane 0.88, 1.26 m, m

Methanol 3.31 s

Tetrahydrofuran (THF) 1.72, 3.58 m, m

Toluene 2.34 (CH₃), 7.17-7.29 (Ar-H) s, m

Tetramethylsilane (TMS) 0.00 s

Note: Chemical shifts can be influenced by concentration and temperature.

Table 2: ¹³C NMR Chemical Shifts of Common Impurities in Acetone-d6.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1623232?utm_src=pdf-body
https://www.nmrs.io/13C/acetone-d6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ¹³C Chemical Shift (ppm)

Acetone-d6 29.84, 206.26

Acetone 30.60, 205.87

Acetic Acid 20.51, 172.31

Acetonitrile 1.12, 117.60

Benzene 129.15

Chloroform 79.19

Dichloromethane 54.95

Diethyl Ether 15.78, 66.12

Dimethylformamide (DMF) 31.03, 36.15, 162.79

Dimethyl Sulfoxide (DMSO) 40.45

Ethanol 18.89, 57.72

Ethyl Acetate 14.50, 20.83, 60.56, 170.96

Hexane 14.34, 23.28, 32.30

Methanol 49.77

Tetrahydrofuran (THF) 26.15, 68.07

Toluene 21.46, 126.12, 129.03, 129.76, 138.48

To further aid in the validation of your compound's structure, the following tables provide typical

chemical shift ranges for common functional groups in organic molecules when analyzed in

acetone-d6.[4][5][6][7][8]

Table 3: Typical ¹H NMR Chemical Shift Ranges for Common Functional Groups.
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Functional Group Chemical Shift Range (ppm)

Alkane (CH, CH₂, CH₃) 0.5 - 2.0

Alkyne (C≡C-H) 2.0 - 3.0

Alkene (C=C-H) 4.5 - 6.5

Aromatic (Ar-H) 6.5 - 8.5

Aldehyde (CHO) 9.0 - 10.0

Alcohol (O-H) Variable (1.0 - 5.0)

Amine (N-H) Variable (1.0 - 5.0)

Carboxylic Acid (COOH) Variable (10.0 - 13.0)

Ester (RCOOR') 2.0 - 2.5 (α-CH), 3.5 - 4.5 (O-CH)

Ketone (RCOR') 2.0 - 2.5 (α-CH)

Ether (R-O-CH) 3.3 - 4.0

Table 4: Typical ¹³C NMR Chemical Shift Ranges for Common Functional Groups.
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Functional Group Chemical Shift Range (ppm)

Alkane (C) 5 - 45

Alkyne (-C≡) 65 - 90

Alkene (=C) 100 - 150

Aromatic (Ar-C) 110 - 160

Nitrile (-C≡N) 115 - 125

Ether (C-O) 50 - 80

Alcohol (C-OH) 50 - 80

Amine (C-N) 30 - 60

Ketone (C=O) 190 - 220

Aldehyde (C=O) 190 - 210

Carboxylic Acid & Ester (C=O) 160 - 185

Amide (C=O) 160 - 180

Experimental Protocols
To ensure the reliability and reproducibility of your NMR results, adherence to standardized

experimental protocols is essential.

Protocol 1: NMR Sample Preparation in Acetone-d6[9]
[10][11][12][13]

Sample Purity: Ensure the analyte is as pure as possible to minimize interfering signals.

Solvent Quality: Use high-purity acetone-d6 (≥99.8 atom % D) from a reputable supplier. To

minimize water contamination, use a fresh ampule or a properly stored bottle.

Sample Amount: For a standard 5 mm NMR tube, dissolve 1-10 mg of your compound for ¹H

NMR and 10-50 mg for ¹³C NMR.
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Solvent Volume: Add approximately 0.6-0.7 mL of acetone-d6 to the NMR tube.

Dissolution: Cap the tube and vortex or gently agitate until the sample is fully dissolved. If

necessary, gentle warming can be applied, but be cautious of solvent evaporation.

Internal Standard (Optional but Recommended for qNMR): For quantitative analysis (qNMR),

add a known amount of a suitable internal standard.[9][10][11] The internal standard should

have a simple spectrum that does not overlap with the analyte signals. Dimethyl

terephthalate or 1,4-bis(trimethylsilyl)benzene can be suitable for acetone-d6.[12][13]

Filtering: If any particulate matter is present, filter the solution through a small plug of glass

wool in a Pasteur pipette directly into a clean NMR tube.

Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition and Processing[19]
[20][21][22][23]

Instrument Setup: Insert the sample into the NMR spectrometer.

Locking: Lock the spectrometer on the deuterium signal of acetone-d6.

Tuning and Matching: Tune and match the probe for the nucleus being observed (e.g., ¹H or

¹³C) to ensure optimal sensitivity.

Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp,

symmetrical peaks. This can be done manually or using automated routines.

Acquisition Parameters (¹H NMR):

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -2 to 12

ppm).

Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-

noise ratio (S/N). For concentrated samples, 8-16 scans are often sufficient.
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Relaxation Delay (D1): For quantitative measurements, set the relaxation delay to at least

5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation

between pulses. A typical starting value is 1-2 seconds for qualitative spectra and can be

longer for quantitative work.

Acquisition Parameters (¹³C NMR):

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30'

on Bruker instruments).

Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0 to

220 ppm).

Number of Scans: A larger number of scans is typically required due to the lower natural

abundance and sensitivity of ¹³C.

Relaxation Delay (D1): Similar to ¹H NMR, ensure a sufficient relaxation delay for

quantitative analysis. The addition of a relaxation agent like Cr(acac)₃ can shorten T1

times and reduce the required delay.[14]

Data Processing:

Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain

the frequency-domain spectrum.

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure

absorption mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum to the residual acetone-d5 peak at 2.05 ppm for ¹H

NMR or the acetone-d6 carbon signal at 29.84 ppm for ¹³C NMR. If an internal standard

like TMS is used, reference its signal to 0.00 ppm.

Integration: For quantitative analysis, carefully integrate the signals of interest and the

internal standard.
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Mandatory Visualization: Workflow for Validating
NMR Results
The following diagram illustrates a logical workflow for the validation of NMR results obtained in

acetone-d6.
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Caption: Workflow for validating NMR results in acetone-d6.
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By following this structured approach, researchers can confidently validate their NMR results

obtained in acetone-d6, leading to more reliable and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scs.illinois.edu [scs.illinois.edu]

2. researchgate.net [researchgate.net]

3. nmrs.io [nmrs.io]

4. youtube.com [youtube.com]

5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

6. NMR Spectroscopy [www2.chemistry.msu.edu]

7. www2.chem.wisc.edu [www2.chem.wisc.edu]

8. chem.libretexts.org [chem.libretexts.org]

9. resolvemass.ca [resolvemass.ca]

10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials]
[Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical
Corporation [labchem-wako.fujifilm.com]

11. emerypharma.com [emerypharma.com]

12. pubs.acs.org [pubs.acs.org]

13. bipm.org [bipm.org]

14. mdpi.com [mdpi.com]

To cite this document: BenchChem. [A Researcher's Guide to Validating NMR Results in
Acetone-d6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1623232#validating-nmr-results-obtained-in-acetone-
d6]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1623232?utm_src=pdf-body
https://www.benchchem.com/product/b1623232?utm_src=pdf-custom-synthesis
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.researchgate.net/publication/295247968_NMR_Chemical_Shifts_of_Trace_Impurities_Industrially_Preferred_Solvents_Used_in_Process_and_Green_Chemistry
https://www.nmrs.io/13C/acetone-d6
https://www.youtube.com/watch?v=iUYIpak4dc0
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/13-C%20NMR%20Chemical%20Shift%20Table.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://resolvemass.ca/quantitative-nuclear-magnetic-resonance-qnmr-analysis/
https://labchem-wako.fujifilm.com/us/category/00622.html
https://labchem-wako.fujifilm.com/us/category/00622.html
https://labchem-wako.fujifilm.com/us/category/00622.html
https://emerypharma.com/blog/a-guide-to-quantitative-nmr-qnmr/
https://pubs.acs.org/doi/10.1021/acs.jafc.1c08053
https://www.bipm.org/documents/20126/27085544/bipm%20publication-ID-3286/6fc31b65-bb6c-805d-9f3c-3d318e9d09fc
https://www.mdpi.com/2304-8158/10/11/2635
https://www.benchchem.com/product/b1623232#validating-nmr-results-obtained-in-acetone-d6
https://www.benchchem.com/product/b1623232#validating-nmr-results-obtained-in-acetone-d6
https://www.benchchem.com/product/b1623232#validating-nmr-results-obtained-in-acetone-d6
https://www.benchchem.com/product/b1623232#validating-nmr-results-obtained-in-acetone-d6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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